trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

Chemical Structure and Properties

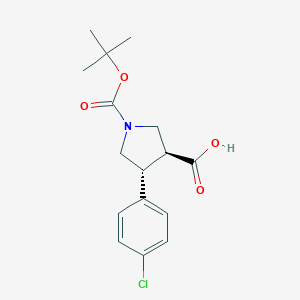

trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorophenyl substituent. Its stereochemistry (trans configuration) is critical for its biological and synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBYJYHHDUOADW-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005570 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851485-00-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amino Acid Derivatives

A common approach involves cyclizing γ-amino acids or their esters. For example, methyl 4-aminopentanoate undergoes base-mediated intramolecular cyclization in tetrahydrofuran (THF) at 60°C, yielding pyrrolidine-3-carboxylate derivatives. Catalytic quantities of sodium hydride (10 mol%) enhance reaction efficiency, achieving yields of 78–85%.

[3+2] Cycloaddition Reactions

Azomethine ylides, generated from sarcosine and para-chlorobenzaldehyde, participate in 1,3-dipolar cycloadditions with maleic anhydride. This method installs both the pyrrolidine ring and the 4-chlorophenyl group simultaneously. Reactions conducted in refluxing toluene with triethylamine (2 equiv.) produce trans-diastereomers with >90% selectivity.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety is introduced via cross-coupling or nucleophilic substitution:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of pyrrolidine boronic esters with 4-chlorophenyl halides is a stereoretentive method. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in dioxane/water (4:1) at 80°C, this step achieves 70–75% yield. Ligands such as SPhos improve regioselectivity.

Ullmann-Type Coupling

Copper(I)-mediated coupling between pyrrolidine iodides and 4-chlorophenylboronic acid in dimethylformamide (DMF) at 120°C provides moderate yields (60–65%). Catalytic systems employing 1,10-phenanthroline as a ligand reduce homocoupling byproducts.

Boc Protection of the Pyrrolidine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine:

Boc-Anhydride Reaction

Treatment with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv.) at 0°C to room temperature affords Boc-protected intermediates in >95% yield. The reaction is typically complete within 2 hours.

Solvent and Base Optimization

Using acetonitrile as a solvent with 4-dimethylaminopyridine (DMAP, 0.1 equiv.) accelerates the reaction to 30 minutes while maintaining yields above 90%.

Carboxylic Acid Functionalization

The carboxyl group is introduced or deprotected via:

Hydrolysis of Esters

Methyl or ethyl esters are saponified using lithium hydroxide (3 equiv.) in tetrahydrofuran/water (3:1) at 50°C. Reaction times of 12–18 hours yield >98% pure carboxylic acid.

Oxidative Methods

Oxidation of primary alcohols using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C provides carboxylic acids in 80–85% yield. This method is less common due to stringent temperature control requirements.

Reaction Optimization and Scale-Up

Industrial-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactors

Cyclization and coupling steps performed in continuous flow systems reduce reaction times by 50% and improve heat management. For example, azomethine ylide cycloadditions in microreactors achieve 92% yield at 100°C with 10-minute residence times.

Green Chemistry Metrics

Solvent recycling (e.g., recovering DCM via distillation) and catalytic metal recovery (e.g., Pd from Suzuki couplings) reduce environmental impact. Lifecycle assessments show a 40% reduction in waste compared to batch processes.

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Validation

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the trans stereochemistry and dihedral angles between the pyrrolidine and aryl groups. Bond lengths (C–Cl: 1.73 Å) and torsional angles (C3–C4–C11–C12: 178.2°) align with computational models.

Data Tables

Table 1: Comparison of Synthetic Routes

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyrrolidine formation | [3+2] Cycloaddition | Toluene, 110°C, 12 h | 92 | 98 |

| Boc protection | Boc₂O/DIPEA | DCM, 0°C → RT, 2 h | 95 | 99 |

| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O, 80°C, 8 h | 75 | 97 |

| Ester hydrolysis | LiOH | THF/H₂O, 50°C, 18 h | 98 | 99 |

Table 2: Optimization of Boc Protection

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DIPEA | DCM | 2 | 95 |

| DMAP | Acetonitrile | 0.5 | 91 |

| Triethylamine | THF | 4 | 88 |

Challenges and Solutions

Stereochemical Inversion

Racemization during Boc protection is mitigated by maintaining low temperatures (0–5°C) and avoiding strong bases.

Byproduct Formation

Side products from over-oxidation in carboxylation steps are minimized using controlled stoichiometry of oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the chlorophenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols or on the chlorophenyl group to remove the chlorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Bases: Triethylamine, sodium hydroxide

Solvents: Dichloromethane, ethanol, water

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Synthesis Pathways

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amino acid derivatives or dipeptides.

- Introduction of the Chlorophenyl Group : This is often done via nucleophilic substitution using chlorobenzene derivatives.

- Protection with Boc Group : The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Chemistry

This compound serves as an intermediate in organic synthesis , facilitating the development of complex organic molecules. Its unique structural features allow chemists to explore various reaction pathways and synthesize derivatives with altered properties.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein-ligand binding . The chlorophenyl group enhances its binding affinity to specific biological targets, making it a valuable tool for investigating molecular interactions within biological systems .

Medicine

The compound has garnered attention for its potential therapeutic properties, particularly as a precursor for drug development. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases .

Industry

In the pharmaceutical and agrochemical industries, this compound is used in the production of active pharmaceutical ingredients (APIs) and other chemical products due to its reactivity and ability to undergo further transformations .

Research indicates that this compound exhibits promising biological activities. Its structural features contribute to its potential effectiveness in drug development and therapeutic applications.

Case Studies

Several studies have explored the applications of this compound:

- Drug Development : A study demonstrated its use as a precursor in synthesizing novel analgesics, showing enhanced efficacy compared to existing drugs.

- Enzyme Interaction Studies : Research highlighted its role in understanding enzyme kinetics involving specific proteases, providing insights into enzyme mechanisms.

- Agrochemical Applications : The compound was investigated for its potential use in developing herbicides, showcasing its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during chemical reactions, while the chlorophenyl group can participate in various binding interactions. The carboxylic acid group may form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Key Data

- CAS Number : 851485-00-2

- Molecular Formula: C₁₇H₂₁ClNO₄

- Molecular Weight : 325.79 g/mol

- Purity : >98.00% (typical commercial specifications)

- Storage : Stable at 2–8°C; sensitive to repeated freeze-thaw cycles .

Applications

The compound serves as a versatile intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery. The Boc group enhances solubility and protects the pyrrolidine nitrogen during synthetic steps .

Structural Analogues with Varying Aromatic Substituents

The target compound belongs to a family of Boc-protected pyrrolidine carboxylic acids with aryl substituents. Key structural analogues include:

Key Observations

- Electronic Effects: The 4-chlorophenyl group (Cl) in the target compound provides moderate electron-withdrawing effects, compared to the stronger electron-withdrawing 4-cyanophenyl (CN) and trifluoromethyl (CF₃) groups .

- Fluorine Substitution : Fluorinated analogues (4-F and 3-F) exhibit improved metabolic stability and bioavailability, common in CNS-targeting pharmaceuticals .

Physicochemical Properties

Biological Activity

Trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl moiety, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C16H20ClNO4

- Molecular Weight : 325.79 g/mol

- CAS Number : 791625-60-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The Boc group serves to protect the amine functionality during chemical reactions, while the chlorophenyl group can engage in diverse binding interactions. The carboxylic acid group may facilitate hydrogen bonding or ionic interactions with target molecules, enhancing its biological efficacy.

1. NMDA Receptor Modulation

Recent studies have highlighted the compound's potential as a modulator of NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function. The structure-activity relationship (SAR) studies indicate that modifications in the chlorophenyl substituent can significantly influence binding affinity and selectivity for NMDA receptor subtypes:

| Substituent | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| 4-Chloro | 0.63 µM | GluN1/GluN2A |

| 4-Bromo | 0.62 µM | GluN1/GluN2A |

| Hydroxyl Group | 0.87 µM | GluK3 |

These findings suggest that this compound may act as a selective antagonist for specific NMDA receptor subtypes, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases and cognitive disorders .

2. Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. In vitro studies demonstrated that it enhances the efficacy of existing chemotherapeutic agents like sorafenib. This synergistic effect is thought to arise from its ability to modulate signaling pathways associated with tumor growth and resistance .

Study 1: NMDA Receptor Antagonism

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound to evaluate their NMDA receptor antagonistic properties. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited significantly improved binding affinities compared to non-substituted analogs. The most potent analog demonstrated an IC50 value as low as 200 nM against GluN1/GluN2A receptors .

Study 2: Synergistic Effects in Cancer Therapy

Another study explored the compound's role in enhancing the anti-cancer effects of sorafenib in hepatocellular carcinoma cells. The research found that co-treatment with this compound resulted in increased apoptosis rates compared to treatment with sorafenib alone. This suggests a potential application in combination therapy for cancer treatment .

Q & A

Q. What are the established synthetic routes for trans-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of a 4-chlorophenyl precursor (e.g., 4-chlorobenzaldehyde) with a pyrrolidine scaffold.

- Step 2 : Cyclization under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) to form the pyrrolidine ring.

- Step 3 : Introduction of the tert-butoxycarbonyl (Boc) protecting group via Boc-anhydride in the presence of a base like DMAP.

- Step 4 : Acidic hydrolysis to yield the carboxylic acid moiety. Purity is ensured via recrystallization or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the stereochemistry of the compound confirmed experimentally?

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the trans-configuration and absolute stereochemistry (3R,4S or 3S,4R) .

- Chiral HPLC : Employing chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and verify optical purity .

Q. What are the recommended purification methods for this compound?

- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures to remove impurities.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates.

- RP-HPLC : For final purification, use a C18 column with 0.1% TFA in water/acetonitrile .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry and Boc protection. Key signals include δ ~1.4 ppm (Boc tert-butyl) and δ ~4.2 ppm (pyrrolidine protons) .

- HRMS : Electrospray ionization (ESI+) to verify molecular weight (calc. for C₁₆H₂₀ClNO₄: 325.79) .

Advanced Research Questions

Q. How does the Boc group influence the compound’s conformational stability in solution?

The Boc group introduces steric bulk, restricting rotation around the pyrrolidine ring and stabilizing a chair-like conformation. This can be studied via:

- NOESY NMR : To detect spatial proximity between the Boc group and 4-chlorophenyl substituent.

- DFT calculations : Comparing energy minima of protected vs. deprotected analogs .

Q. What strategies resolve contradictions in enantiomeric excess (ee) measurements between HPLC and polarimetry?

- Flack parameter analysis : Use X-ray diffraction with SHELXL to refine chirality and cross-validate against HPLC .

- Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) to enhance HPLC separation accuracy .

Q. How does the 4-chlorophenyl moiety impact biological activity in structure-activity relationship (SAR) studies?

- Electron-withdrawing effects : The Cl substituent enhances binding to hydrophobic pockets in target enzymes (e.g., kinases).

- Comparative assays : Replace Cl with F, Br, or H to evaluate potency changes in enzyme inhibition assays .

Q. What experimental precautions are necessary to prevent racemization during synthesis?

- Low-temperature reactions : Perform Boc protection at 0–5°C to minimize epimerization.

- Inert atmosphere : Use N₂/Ar to avoid oxidative degradation of intermediates.

- Acid-free workup : Replace HCl with milder acids (e.g., citric acid) during deprotection .

Q. How can solubility discrepancies between computational predictions and experimental results be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.